N-allyl-2,4-diphenyl-5-pyrimidinecarboxamide

Übersicht

Beschreibung

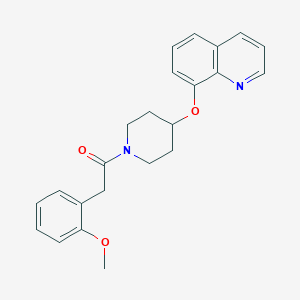

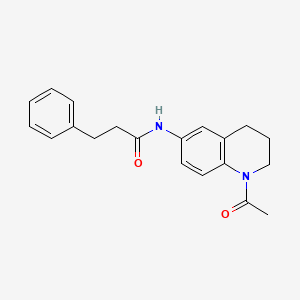

N-allyl-2,4-diphenyl-5-pyrimidinecarboxamide is a chemical compound with the molecular formula C20H17N3O and a molecular weight of 315.37 . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of N-allyl-2,4-diphenyl-5-pyrimidinecarboxamide and its derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . A key feature of this synthesis is the unexpected rearrangement of N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides in the presence of LiHMDS . This rearrangement produces a congested aza-quaternary carbon center .Molecular Structure Analysis

The molecular structure of N-allyl-2,4-diphenyl-5-pyrimidinecarboxamide is characterized by the presence of an allyl group (C3H5) attached to a nitrogen atom in the pyrimidine ring . The pyrimidine ring is further substituted with two phenyl groups at positions 2 and 4 .Chemical Reactions Analysis

The key chemical reaction involving N-allyl-2,4-diphenyl-5-pyrimidinecarboxamide is its unexpected rearrangement in the presence of LiHMDS . This rearrangement involves a 1,3-migration of the N-allyl group and results in the formation of a congested aza-quaternary carbon center .Physical And Chemical Properties Analysis

The physical and chemical properties of N-allyl-2,4-diphenyl-5-pyrimidinecarboxamide, such as its melting point, boiling point, and density, are not explicitly mentioned in the available literature .Wissenschaftliche Forschungsanwendungen

2. Metabolic and Genetic Implications The compound's pyrimidine structure relates it to certain metabolic and genetic conditions. Pyrimidine 5' nucleotidase (P5'N-1) deficiency, an autosomal recessive condition, leads to hemolytic anemia and potentially learning difficulties. This condition is characterized by the accumulation of high concentrations of pyrimidine nucleotides within the erythrocyte, and studies have identified mutations in the gene for P5'N-1 in affected individuals (Marinaki et al., 2001).

3. Implications in Human Health and Development Research has also highlighted the pervasive presence of PBDEs in human tissues and their potential implications in human health, particularly regarding neurodevelopmental effects in prenatal exposures. Studies have found PBDEs in maternal and fetal blood samples, suggesting that human fetuses may be exposed to these compounds at potentially harmful levels (Mazdai et al., 2003).

Zukünftige Richtungen

The future directions for the study of N-allyl-2,4-diphenyl-5-pyrimidinecarboxamide could involve further exploration of its synthesis, chemical reactions, and potential pharmacological applications. Given the wide range of biological activities exhibited by pyrimidine derivatives , there could be potential for the development of new therapeutic agents based on N-allyl-2,4-diphenyl-5-pyrimidinecarboxamide and its derivatives.

Eigenschaften

IUPAC Name |

2,4-diphenyl-N-prop-2-enylpyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O/c1-2-13-21-20(24)17-14-22-19(16-11-7-4-8-12-16)23-18(17)15-9-5-3-6-10-15/h2-12,14H,1,13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSFISUFJVEXLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901320458 | |

| Record name | 2,4-diphenyl-N-prop-2-enylpyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666607 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-allyl-2,4-diphenyl-5-pyrimidinecarboxamide | |

CAS RN |

338771-89-4 | |

| Record name | 2,4-diphenyl-N-prop-2-enylpyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2651061.png)

![2-([1,1'-biphenyl]-4-ylcarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2651062.png)

![2-chloro-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2651063.png)

![3-((5-(isopentylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2651065.png)

![6-Cyclopropyl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2651068.png)

![N-[4-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2651072.png)

![ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2651074.png)

![4-bromo-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2651080.png)